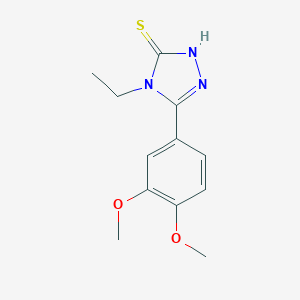

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNWZCWDOJBXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351719 | |

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122772-20-7 | |

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Thiobiurea Intermediates

A widely adopted method involves the reaction of arylisothiocyanates with substituted semicarbazides to form thiobiureas, followed by base-mediated cyclization. For example, 3,4-dimethoxyphenyl isothiocyanate reacts with ethyl semicarbazide (derived from ethyl hydrazine and urea) in acetonitrile with sodium acetate, yielding a thiobiurea intermediate. Subsequent heating with 2 M NaOH at 100°C for 5–8 hours induces cyclization, forming the triazole ring and liberating the thiol group (Scheme 1).

Key Reaction Parameters:

-

Solvent: Acetonitrile or methanol.

-

Base: Sodium hydroxide or potassium hydroxide.

-

Temperature: 80–100°C.

This method is favored for its scalability and compatibility with diverse aryl groups.

Regioselective Functionalization of the Triazole Core

Direct Introduction of the Ethyl Group

The ethyl group at position 4 is best introduced during the cyclization step by employing ethyl hydrazine derivatives. For instance, ethyl hydrazinecarboxylate reacts with 3,4-dimethoxyphenyl isothiocyanate to form a thiobiurea, which cyclizes in basic media to yield the target compound. This approach avoids post-cyclization modifications and ensures regioselectivity.

Mechanistic Insights:

-

Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by deprotonation and aromatization.

-

The ethyl group stabilizes the transition state through steric and electronic effects, favoring formation of the 4-ethyl isomer.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

The synthesized compound is characterized by:

-

IR Spectroscopy: Peaks at 1158 cm⁻¹ (C–S), 1647 cm⁻¹ (C=N), and 1204 cm⁻¹ (C–O–C).

-

¹H NMR: Signals at δ 3.7–3.9 ppm (methoxy groups), δ 1.2–1.4 ppm (ethyl CH₃), and δ 13.7 ppm (thiol proton).

Impurities such as disulfide dimers or de-methoxylated byproducts are monitored via HPLC using C18 columns and acetonitrile-water gradients.

Scale-Up Considerations and Industrial Relevance

Large-scale production favors the thiobiurea cyclization route due to its compatibility with continuous flow reactors. Key challenges include:

化学反应分析

Types of Reactions

5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

科学研究应用

Chemistry

5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block in organic synthesis. Its unique triazole ring allows for the formation of more complex molecules through various chemical reactions such as:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The triazole ring can be reduced to yield amines.

- Substitution Reactions : The methoxy groups can undergo nucleophilic substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Disulfides |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Sodium methoxide | Substituted phenyl derivatives |

Biology

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogens, making it a candidate for further exploration in the field of microbiology.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer and anti-inflammatory activities. Preliminary studies suggest that it may inhibit certain cancer cell lines and modulate inflammatory pathways.

Industry

The compound is also explored for applications in material science as a corrosion inhibitor due to its ability to bind metal ions effectively. This property is particularly valuable in the development of protective coatings and materials with enhanced durability.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values were comparable to standard antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects at specific concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase.

作用机制

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activities. The compound may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Anti-inflammatory Activity

- Target Compound : Molecular docking studies of alkyl derivatives of structurally similar 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol demonstrated selective inhibition of COX-1 over COX-2, attributed to hydrophobic interactions of alkyl groups with enzyme active sites . The ethyl group in the target compound may similarly enhance selectivity for COX isoforms.

Antimicrobial and Antifungal Activity

- Triazoles with Halogen Substituents : Compounds such as 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol () show broad-spectrum antimicrobial activity, likely due to halogen-induced electrophilicity enhancing target interactions. The target compound’s 3,4-dimethoxyphenyl group may instead favor antifungal activity, as seen in analogs with methoxy-substituted aryl groups .

- Schiff Base Derivatives : Schiff base modifications (e.g., 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives) improve antifungal efficacy by introducing planar, conjugated systems that enhance membrane penetration .

Antiradical Activity

- Pyrazole-Triazole Hybrids: Derivatives like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () exhibit moderate DPPH radical scavenging (30–40% at 100 μM). The target compound’s 3,4-dimethoxyphenyl group, with its strong electron-donating capacity, may enhance antiradical activity compared to monosubstituted analogs.

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

- Ethyl vs. Methyl Groups : The ethyl group at position 4 in the target compound increases lipophilicity (logP ≈ 2.8) compared to methyl-substituted analogs (logP ≈ 2.2), improving membrane permeability but reducing aqueous solubility.

- Methoxy vs.

Comparative Data Table

生物活性

5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, antimicrobial properties, and structure-activity relationships (SAR).

- Chemical Name : this compound

- Molecular Formula : C₁₂H₁₅N₃O₂S

- Molecular Weight : 265.33 g/mol

- CAS Number : 122772-20-7

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂S |

| Molecular Weight | 265.33 g/mol |

| CAS Number | 122772-20-7 |

Antimicrobial Activity

Research indicates that derivatives of triazole-thiols exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds possess activity against several bacterial and fungal strains.

Case Study Findings

In a study published in Ukrainian Journal of Pharmacy, the antimicrobial activity of synthesized triazole derivatives was evaluated against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL , indicating promising antimicrobial potential.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. Modifications to the thiol group and the phenyl substituents can significantly impact their efficacy. For instance:

- The presence of methoxy groups on the phenyl ring enhances lipophilicity, potentially increasing membrane permeability.

- Variations in the ethyl group can influence the overall stability and reactivity of the compound.

Table 2: Antimicrobial Activity Summary

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 31.25 |

| Candida albicans | 62.5 |

The exact mechanism by which triazole-thiols exert their antimicrobial effects is still under investigation. However, it is hypothesized that these compounds disrupt microbial cell wall synthesis or interfere with essential metabolic pathways within the pathogens.

常见问题

Q. What are the optimal synthetic routes for 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate electrophiles. Two primary methods are reported:

- Method 1 : Alkylation of 1,2,4-triazole-3-thiol precursors with ethyl halides in basic media, followed by functionalization of the aryl group .

- Method 2 : Cyclization of 2-(3,4-dimethoxybenzoyl)-N-ethylhydrazinecarbothioamide under reflux in ethanol, yielding the triazole-thiol scaffold . Key considerations: Reaction time (12–24 hrs), solvent polarity, and temperature (60–80°C) significantly impact yield.

Q. How can structural characterization of this compound be validated?

Use a combination of:

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., ethyl group at N4, methoxy groups on phenyl).

- Elemental analysis : Verify stoichiometry (C, H, N, S).

- LC-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns .

- FT-IR : Identify S-H (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. What substituent effects influence the compound’s reactivity?

- The 3,4-dimethoxyphenyl group enhances electron density, favoring electrophilic substitutions (e.g., alkylation, Mannich reactions).

- The ethyl group at N4 sterically hinders nucleophilic attacks at the triazole ring .

- Thiol (-SH) reactivity enables derivatization into disulfides or thioethers for bioactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across derivatives?

Contradictions often arise from substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl) or assay conditions. Strategies include:

- Comparative SAR analysis : Test derivatives with controlled variations (e.g., methoxy vs. ethoxy groups).

- Standardized assays : Use identical protocols (e.g., iron(II)-BOD for antioxidant activity) to minimize variability .

- Computational modeling : Predict binding affinities to targets (e.g., enzymes) using docking tools like AutoDock .

Q. What methodologies are recommended for evaluating antioxidant activity?

- Non-enzymatic iron(II)-BOD assay : Measures radical scavenging via inhibition of Fe²⁺-induced lipid peroxidation.

- DPPH/ABTS assays : Quantify free radical neutralization at 517 nm (DPPH) or 734 nm (ABTS) .

- Dose-response curves : IC₅₀ values for 5-(3,4-dimethoxyphenyl) derivatives range from 12–45 μM, depending on substituents .

| Substituent | IC₅₀ (μM) | Assay |

|---|---|---|

| 3,4-Dimethoxyphenyl | 18.2 ± 1.3 | Iron(II)-BOD |

| 2,4-Dimethoxyphenyl | 32.7 ± 2.1 | Iron(II)-BOD |

Q. How can toxicity be predicted computationally for novel derivatives?

- GUSAR-online : Predicts acute toxicity (LD₅₀) using QSAR models based on structural descriptors.

- ADME analysis : SwissADME or ADMETLab assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- PASS Online : Predicts pharmacological effects and toxicity thresholds (e.g., hepatotoxicity risk) .

Q. What strategies optimize derivatives for antimicrobial activity?

- Mannich base formation : Introduce aminoalkyl groups to enhance membrane permeability.

- Esterification : Modify thiols to thioacetates for improved stability in physiological media .

- Hybridization : Combine with known pharmacophores (e.g., benzothiazole) to target microbial enzymes .

Methodological Challenges & Solutions

Q. How to address low yields in alkylation reactions?

- Solvent optimization : Use DMF or DMSO for polar intermediates; avoid protic solvents.

- Catalysis : Add KI or phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Q. What are best practices for handling thiol oxidation during storage?

Q. How to validate molecular docking results experimentally?

- Enzyme inhibition assays : Compare predicted binding affinities (e.g., for CYP450) with IC₅₀ values from microsomal studies.

- X-ray crystallography : Resolve ligand-protein co-crystals to confirm docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。